[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
Dexamethasone 17-propionate is a synthetic glucocorticoid, a class of corticosteroids, which are steroid hormones that play a crucial role in the regulation of inflammation and immune responses. This compound is a derivative of dexamethasone, modified to enhance its pharmacological properties. It is widely used in medical and scientific research due to its potent anti-inflammatory and immunosuppressive effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 17-propionate typically involves the esterification of dexamethasone with propionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of dexamethasone 17-propionate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 17-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of dexamethasone 17-propionate. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications.
Scientific Research Applications
Dexamethasone 17-propionate is extensively used in various fields of scientific research:
Chemistry: It serves as a model compound for studying steroid chemistry and developing new synthetic methodologies.
Biology: The compound is used to investigate the mechanisms of glucocorticoid action and their effects on cellular processes.
Medicine: Dexamethasone 17-propionate is employed in preclinical studies to evaluate its efficacy in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Dexamethasone 17-propionate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Betamethasone: Structurally similar to dexamethasone but with different potency and duration of action.
Uniqueness
Dexamethasone 17-propionate is unique due to its enhanced stability and prolonged duration of action compared to other glucocorticoids. Its esterified form allows for better absorption and sustained release, making it particularly useful in long-term treatment regimens .
Properties
Molecular Formula |
C25H33FO6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17?,18?,19+,22+,23+,24+,25+/m1/s1 |
InChI Key |
ITYMTTQVNYAJAA-XHAMYZCFSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](CC2[C@@]1(C[C@@H]([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |
Origin of Product |
United States |
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